what is Dlin-mc3-dma and its chemical structure
what is Dlin-mc3-dma and its chemical structure
An In-depth Technical Guide to Dlin-MC3-DMA: The Core of RNAi Therapeutics
Introduction
Dlin-MC3-DMA (MC3) is a highly potent, synthetic ionizable cationic lipid that has become a cornerstone in the field of nucleic acid delivery.[1][2] Its development marked a significant advancement in the clinical viability of RNA interference (RNAi) therapies. MC3's structure is optimized for the formulation of Lipid Nanoparticles (LNPs), which serve as protective carriers for delicate payloads like small interfering RNA (siRNA), messenger RNA (mRNA), and plasmid DNA.[1][2]
The critical role of Dlin-MC3-DMA was solidified with its use as a key component in Onpattro® (patisiran) , the first-ever siRNA drug to receive FDA approval in 2018.[2][3] This therapeutic, used for treating the polyneuropathy of hereditary transthyretin-mediated (hATTR) amyloidosis, demonstrated the power of MC3-based LNPs to safely and effectively deliver genetic material to target cells in vivo.[2] This guide provides a comprehensive technical overview of Dlin-MC3-DMA, covering its chemical structure, mechanism of action, performance data, and the experimental protocols for its use.
Chemical Properties and Structure
Dlin-MC3-DMA is characterized by a unique structure featuring a dimethylamino headgroup, a biodegradable ester linker, and two long, unsaturated linoleyl lipid tails. This architecture is central to its function.
Chemical Name : (6Z,9Z,28Z,31Z)-Heptatriaconta-6,9,28,31-tetraen-19-yl 4-(dimethylamino)butanoate[1][2]
Chemical Structure : The structure consists of a tertiary amine head group linked via a butanoate ester to a central carbon, which is flanked by two C18 lipid chains, each containing two cis double bonds (linoleyl chains).
Table 1: Physicochemical Properties of Dlin-MC3-DMA
| Property | Value | Source(s) |
| Molecular Formula | C₄₃H₇₉NO₂ | [1][4] |
| Molecular Weight | ~642.1 g/mol | [1][4] |
| CAS Number | 1224606-06-7 | [1][2][3] |
| Appearance | Colorless to yellowish oily liquid | [3] |
| pKa | 6.44 | [1][3][5] |
| Solubility | Soluble in Ethanol (B145695), DMSO, DMF | [1][6] |
Mechanism of Action in LNP-Mediated Delivery
The efficacy of Dlin-MC3-DMA hinges on its pH-responsive nature, governed by its pKa of 6.44.[1][3][5] This property allows the LNP to navigate different physiological environments, from formulation to cellular uptake and payload release. A pKa value between 6.2 and 6.5 is considered optimal for high gene-silencing activity in vivo.[3][5]
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LNP Formulation (Acidic pH) : During the formulation process, which occurs in an acidic buffer (e.g., pH 4.0), the dimethylamino headgroup of MC3 becomes protonated and thus positively charged.[3][7] This positive charge facilitates the electrostatic complexation and efficient encapsulation of the negatively charged nucleic acid backbone (siRNA, mRNA).[8]
-
Systemic Circulation (Physiological pH) : Once administered and circulating in the bloodstream (physiological pH ~7.4), which is well above its pKa, the MC3 lipid becomes deprotonated and assumes a near-neutral charge.[3] This is a critical feature that minimizes non-specific interactions with blood components and reduces cellular toxicity, which are common issues with permanently cationic lipids.[3]
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Cellular Uptake and Endosomal Escape (Acidic pH) : LNPs are taken up by target cells, primarily hepatocytes, through endocytosis.[9] Inside the cell, the endosome matures and its internal environment becomes increasingly acidic (pH drops to 5-6). As the pH drops below the pKa of MC3, the lipid again becomes protonated and positively charged.[3][7] This charge reversal promotes the disruption of the endosomal membrane, likely through interactions with anionic lipids in the endosomal membrane, allowing the nucleic acid payload to escape into the cytoplasm where it can exert its therapeutic effect.[3]
Quantitative Performance Data
Dlin-MC3-DMA has demonstrated exceptional potency in preclinical studies, leading to its clinical success.
Table 2: In Vivo Gene Silencing Efficacy of Dlin-MC3-DMA based LNPs
| Target Gene | Species | Median Effective Dose (ED₅₀) | Source(s) |
| Factor VII | Mouse | 0.005 mg/kg | [5] |
| Transthyretin (TTR) | Non-human primate | 0.03 mg/kg | [5] |
Table 3: Comparative Performance of Dlin-MC3-DMA vs. ALC-0315 LNPs for siRNA Delivery in Mice
| Parameter | Dose | Dlin-MC3-DMA LNP | ALC-0315 LNP | Source(s) |
| Factor VII (Hepatocyte) Knockdown | 1 mg/kg | Baseline | 2-fold greater knockdown than MC3 | [10][11] |
| ADAMTS13 (HSC) Knockdown | 1 mg/kg | Baseline | 10-fold greater knockdown than MC3 | [10][11] |
| Liver Toxicity Markers (ALT, Bile Acids) | 5 mg/kg | No increase observed | Increased levels observed | [10][11] |
Note: ALC-0315 is the ionizable lipid used in the Pfizer-BioNTech COVID-19 mRNA vaccine.[10][11]
Experimental Protocols
The formulation of Dlin-MC3-DMA-containing LNPs is most reproducibly achieved using microfluidic mixing, which allows for precise control over particle size and high encapsulation efficiency.
Protocol: LNP Formulation via Microfluidic Mixing
1. Materials Required:
-
Dlin-MC3-DMA[12]
-
DMG-PEG 2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)[11][12]
-
Nucleic acid cargo (siRNA/mRNA)[12]
-
Absolute Ethanol[12]
-
Low pH buffer (e.g., 10 mM Sodium Citrate (B86180), pH 4.0)[12]
-
Neutral buffer for dialysis (e.g., PBS, pH 7.4)[12]
-
Microfluidic mixing device (e.g., NanoAssemblr)
Table 4: Typical LNP Formulation Molar Ratios
| Component | Molar Ratio (%) | Source(s) |
| Dlin-MC3-DMA | 50 | [7][11][13] |
| DSPC | 10 | [7][11][13] |
| Cholesterol | 38.5 | [7][11][13] |
| DMG-PEG 2000 | 1.5 | [7][11][13] |
2. Methodology:
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Step 1: Solution Preparation
-
Step 2: Microfluidic Mixing
-
Load the lipid-ethanol solution into one syringe and the nucleic acid-aqueous solution into another.
-
Connect both syringes to the inlets of a microfluidic mixing cartridge.
-
Pump the two solutions through the device at a defined flow rate ratio (typically 3:1 aqueous to lipid phase). The rapid mixing within the microchannels causes nanoprecipitation and self-assembly of the LNPs, encapsulating the nucleic acid cargo.
-
-
Step 3: Purification and Buffer Exchange
-
The resulting LNP dispersion is collected from the outlet.
-
Dialyze the LNP solution against a neutral buffer (e.g., PBS, pH 7.4) using a dialysis kit (e.g., MWCO 3.5 kDa) to remove residual ethanol and increase the pH.[12] This step neutralizes the surface charge of the LNPs.
-
-
Step 4: Characterization
-
Analyze the final LNP formulation for particle size, polydispersity index (PDI), encapsulation efficiency (e.g., using a RiboGreen assay), and zeta potential.
-
Toxicity and Biocompatibility
The design of Dlin-MC3-DMA confers a favorable safety profile compared to earlier generations of cationic lipids. Its near-neutral charge at physiological pH significantly reduces the risk of hemolysis and non-specific toxicity.[3] Studies in mice have shown that even at high doses, Dlin-MC3-DMA-containing LNPs did not lead to an increase in key markers of liver toxicity, such as alanine (B10760859) transaminase (ALT) and aspartate aminotransferase (AST).[11][14] Furthermore, the inclusion of an ester linkage in its structure is intended to make the lipid biodegradable, potentially promoting faster clearance from the body and improving its long-term safety profile.[5]
Conclusion
Dlin-MC3-DMA remains a benchmark ionizable lipid for the systemic delivery of RNA therapeutics, particularly siRNA. Its ingenious pH-responsive design enables a remarkable balance between high encapsulation efficiency, stability in circulation, potent endosomal escape, and a favorable safety profile. The clinical success of Onpattro® is a direct testament to the efficacy of MC3's rational design. While newer lipids continue to be developed for specific applications like mRNA vaccines, Dlin-MC3-DMA continues to be a vital tool and a gold standard for researchers and drug developers in the ongoing quest to harness the full therapeutic potential of nucleic acids.
References
- 1. D-Lin-MC3-DMA, 1224606-06-7 | BroadPharm [broadpharm.com]
- 2. polysciences.com [polysciences.com]
- 3. DLin-MC3-DMA for Injection CAS 1224606-06-7 Manufacturer - AVT [avt-pharma.com]
- 4. Dlin-mc3-dma | C43H79NO2 | CID 49785164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Advances in Lipid Nanoparticles for siRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. D-Lin-MC3-DMA | siRNA carrier | Ionizable amino lipid | TargetMol [targetmol.com]
- 7. DLin-MC3-Containing mRNA Lipid Nanoparticles Induce an Antibody Th2-Biased Immune Response Polarization in a Delivery Route-Dependent Manner in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DLin-MC3-DMA Is A Synthetic Lipid Commonly Used In The Preparation Of Nanoparticles [sinopeg.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Comparison of DLin-MC3-DMA and ALC-0315 for siRNA delivery to hepatocytes and hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preparation of MC3 Lipid Nanoparticles for RNA delivery [tocris.com]
- 13. benchchem.com [benchchem.com]
- 14. caymanchem.com [caymanchem.com]
